molecular formula C21H26ClNO3 B14777470 (4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylene-1,2,3,4,5,6,7,7a-octahydro-4aH-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol hydrochloride

(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylene-1,2,3,4,5,6,7,7a-octahydro-4aH-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol hydrochloride

Cat. No.: B14777470
M. Wt: 375.9 g/mol
InChI Key: GYWMRGWFQPSQLK-IRXPGHMUSA-N
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Description

The compound (4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylene-1,2,3,4,5,6,7,7a-octahydro-4aH-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol hydrochloride is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropylmethyl group, a methylene bridge, and a benzofuroisoquinoline core, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylene-1,2,3,4,5,6,7,7a-octahydro-4aH-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol hydrochloride typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:

    Formation of the Benzofuroisoquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuroisoquinoline core.

    Introduction of the Cyclopropylmethyl Group: This can be achieved through a Friedel-Crafts alkylation reaction using cyclopropylmethyl chloride and a Lewis acid catalyst.

    Formation of the Methylene Bridge: This step may involve a Wittig reaction or a similar method to introduce the methylene group.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylene-1,2,3,4,5,6,7,7a-octahydro-4aH-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol hydrochloride: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The cyclopropylmethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.

    Substitution: Friedel-Crafts alkylation or acylation conditions using Lewis acids like AlCl3 (Aluminium chloride).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylene-1,2,3,4,5,6,7,7a-octahydro-4aH-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol hydrochloride: has several scientific research applications:

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

Mechanism of Action

The mechanism of action of (4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylene-1,2,3,4,5,6,7,7a-octahydro-4aH-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylene-1,2,3,4,5,6,7,7a-octahydro-4aH-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol hydrochloride: can be compared with similar compounds such as:

    Morphine: Both compounds share a similar core structure but differ in their functional groups and biological activity.

    Codeine: Similar to morphine, codeine has a different substitution pattern, leading to different pharmacological effects.

    Thebaine: Another related compound with a similar core structure but distinct functional groups and activity.

These comparisons highlight the uniqueness of This compound

Properties

Molecular Formula

C21H26ClNO3

Molecular Weight

375.9 g/mol

IUPAC Name

(4aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;hydrochloride

InChI

InChI=1S/C21H25NO3.ClH/c1-12-6-7-21(24)16-10-14-4-5-15(23)18-17(14)20(21,19(12)25-18)8-9-22(16)11-13-2-3-13;/h4-5,13,16,19,23-24H,1-3,6-11H2;1H/t16?,19?,20-,21+;/m0./s1

InChI Key

GYWMRGWFQPSQLK-IRXPGHMUSA-N

Isomeric SMILES

C=C1CC[C@]2(C3CC4=C5[C@]2(C1OC5=C(C=C4)O)CCN3CC6CC6)O.Cl

Canonical SMILES

C=C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O.Cl

Origin of Product

United States

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